molecular formula C12H10N2 B049535 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline CAS No. 113477-56-8

2-Methyl-3-(prop-2-yn-1-yl)quinoxaline

Cat. No. B049535
M. Wt: 182.22 g/mol
InChI Key: UHINUTOLDSZDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(prop-2-yn-1-yl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a crucial role in the central nervous system (CNS). This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuropharmacology.

Mechanism Of Action

The mechanism of action of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline involves its binding to the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor and blocking the activity of this receptor. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is a key step in the process of long-term potentiation (LTP). LTP is a process that is essential for synaptic plasticity and learning and memory. By blocking the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline can modulate the activity of the CNS and potentially treat various neurological disorders.

Biochemical And Physiological Effects

2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been shown to have a range of biochemical and physiological effects. It has been demonstrated to modulate the activity of the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, which plays a crucial role in synaptic plasticity, learning and memory, and pain perception. This compound has also been shown to have potential neuroprotective effects, as it can reduce the influx of calcium ions into the neuron and prevent excitotoxicity. Additionally, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline in lab experiments is its high selectivity for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor. This compound can be used to study the role of this receptor in various physiological and pathological processes with high specificity. Additionally, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has a well-established synthesis method and can be easily obtained in high yield and purity. However, one limitation of using this compound is its potential toxicity, as it can block the activity of the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor and potentially disrupt normal CNS function.

Future Directions

There are several future directions for the study of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline. One potential area of research is the development of new compounds with improved selectivity and efficacy for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor. Additionally, this compound could be used in the development of new treatments for various neurological disorders, such as Alzheimer's disease and chronic pain. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline involves the condensation of 2-methylquinoxaline-3-carbaldehyde with propargylamine in the presence of a catalyst such as copper iodide. This reaction results in the formation of the desired compound with high yield and purity.

Scientific Research Applications

2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound has been used in a wide range of studies, including investigations of synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases.

properties

CAS RN

113477-56-8

Product Name

2-Methyl-3-(prop-2-yn-1-yl)quinoxaline

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-methyl-3-prop-2-ynylquinoxaline

InChI

InChI=1S/C12H10N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h1,4-5,7-8H,6H2,2H3

InChI Key

UHINUTOLDSZDSW-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1CC#C

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CC#C

Origin of Product

United States

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